N-(1,6-Dimethylergolin-8-yl)-3,5-dimethyl-1H-pyrazole-1-carboxamide
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Overview
Description
Metoquizine is an anticholinergic compound known for its role as a muscarinic acetylcholine receptor antagonist. It has been primarily used in the treatment of ulcers due to its ability to inhibit the action of acetylcholine on muscarinic receptors . The chemical formula of Metoquizine is C22H27N5O, and it has a molecular weight of 377.48 g/mol .
Preparation Methods
The synthesis of Metoquizine involves several steps, typically starting with the preparation of the quinoline scaffold. Common synthetic routes include the Gould-Jacobs and Friedländer reactions, which are well-established methods for constructing quinoline derivatives . Industrial production methods often involve the use of transition metal-catalyzed reactions or metal-free ionic liquid-mediated reactions to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Metoquizine undergoes various chemical reactions, including:
Oxidation: Metoquizine can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of Metoquizine react with nucleophiles like amines or thiols to form substituted products
Scientific Research Applications
Metoquizine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: Metoquizine is studied for its effects on muscarinic acetylcholine receptors, making it valuable in neurobiology research.
Medicine: Its anticholinergic properties make it useful in the treatment of gastrointestinal disorders, particularly ulcers
Mechanism of Action
Metoquizine exerts its effects by antagonizing the action of acetylcholine on muscarinic receptors. It binds competitively to these receptors, preventing acetylcholine from exerting its effects. This leads to a decrease in gastric acid secretion, which is beneficial in the treatment of ulcers . The primary molecular targets are the muscarinic acetylcholine receptors (CHRM), specifically subtypes M1 to M5 .
Comparison with Similar Compounds
Metoquizine is similar to other anticholinergic compounds such as atropine, scopolamine, and meclizine. it is unique in its specific binding affinity and selectivity for muscarinic receptors, which makes it particularly effective in treating ulcers . Other similar compounds include:
Atropine: Used for its anticholinergic effects in various medical conditions.
Scopolamine: Known for its use in motion sickness and postoperative nausea.
Meclizine: Commonly used to treat vertigo and motion sickness.
Metoquizine’s unique properties and applications make it a valuable compound in both research and clinical settings.
Properties
Molecular Formula |
C22H27N5O |
---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
N-(4,7-dimethyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinolin-9-yl)-3,5-dimethylpyrazole-1-carboxamide |
InChI |
InChI=1S/C22H27N5O/c1-13-8-14(2)27(24-13)22(28)23-16-10-18-17-6-5-7-19-21(17)15(11-25(19)3)9-20(18)26(4)12-16/h5-8,11,16,18,20H,9-10,12H2,1-4H3,(H,23,28) |
InChI Key |
WGPJQOGQDROQGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C(=O)NC2CC3C(CC4=CN(C5=CC=CC3=C45)C)N(C2)C)C |
Origin of Product |
United States |
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